6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties . The structure of 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one consists of a pyridine ring fused to a pyrimidine ring, with a methyl group at the 6th position and a keto group at the 4th position.
Preparation Methods
The synthesis of 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents, followed by cyclization. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride in the presence of triethylamine, leading to the formation of an intermediate that undergoes intramolecular cyclization to yield the desired product . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the precursor compounds are replaced by various nucleophiles.
Cyclization: Intramolecular cyclization reactions are crucial in the synthesis of this compound, often involving the formation of new ring structures
Scientific Research Applications
6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets, particularly kinases. These enzymes play a crucial role in cell signaling and regulation. By inhibiting kinase activity, the compound can disrupt signaling pathways that are essential for the proliferation and survival of cancer cells . This inhibition leads to the induction of apoptosis and the suppression of tumor growth.
Comparison with Similar Compounds
6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one can be compared with other pyridopyrimidine derivatives, such as:
Pyrido[3,4-d]pyrimidines: These compounds also exhibit kinase inhibitory activity but differ in their substitution patterns and biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These analogs have shown potential as antitubercular agents and share a similar core structure but with a sulfur atom replacing the nitrogen in the pyridine ring.
Pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives are known for their antiviral and anticancer properties and differ in the presence of a pyrrole ring fused to the pyrimidine core.
The uniqueness of 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and its potent biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
64600-52-8 |
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Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-methyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O/c1-5-2-6-7(9-3-5)10-4-11-8(6)12/h2-4H,1H3,(H,9,10,11,12) |
InChI Key |
YCSSDGURROTVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)N=CNC2=O |
Origin of Product |
United States |
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